2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a pyrazolo[3,4-d]pyridazine core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 4, and a thioacetamide moiety at position 6. The acetamide’s nitrogen is further functionalized with a tetrahydrofuran-2-ylmethyl group.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-15-11-22-25(16-7-3-4-8-17(16)27-2)19(15)20(24-23-13)29-12-18(26)21-10-14-6-5-9-28-14/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRRHJBXWKCPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3CCCO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Core Heterocycles
The target compound shares structural motifs with pyrazolo-pyridine and pyrazolo-pyrimidine derivatives. Key differences lie in the heterocyclic core and substituent effects:
Key Observations :
- Heterocyclic Core: The pyridazine ring (two adjacent nitrogen atoms) in the target compound increases polarity compared to pyridine (one nitrogen) in Compound 4g and pyrimidine (two non-adjacent nitrogens) in . This may enhance solubility or alter binding interactions.
- Substituent Effects :
Reaction Conditions :
Physicochemical Properties
Data from analogous compounds highlight trends in spectroscopic and thermal behavior:
Key Differences :
Stability and Functional Group Reactivity
- Thioacetamide vs. Acetamide : The thio group in the target compound may reduce hydrolytic stability compared to oxygen-based acetamides (e.g., Compound 4g ).
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and catalyst selection. For example:
- Step 1 : Condensation of the pyrazolo[3,4-d]pyridazine core with a thioacetamide precursor under reflux in anhydrous DMF at 110°C for 12 hours .
- Step 2 : Introduction of the tetrahydrofuran-methyl group via nucleophilic substitution, requiring inert conditions (argon atmosphere) and a palladium catalyst .
- Key Parameters : Yield improvements (from ~45% to 72%) are achieved by optimizing solvent ratios (e.g., THF:DCM 3:1) and reaction time adjustments .
Q. How is the compound characterized to confirm structural integrity?
Advanced spectroscopic and chromatographic methods are employed:
- NMR : H and C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm, pyridazine carbons at δ 150–160 ppm) .
- HPLC-MS : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detecting the molecular ion [M+H] at m/z 495.2 .
Q. What are the primary functional groups influencing reactivity?
The thioacetamide bridge (-S-C(=O)-N-) enables nucleophilic substitutions, while the pyridazine core participates in π-π stacking. The tetrahydrofuran group contributes to solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC values (e.g., kinase inhibition ranging from 0.8–5.3 µM) may arise from assay conditions:
- Experimental Design : Standardize ATP concentrations (e.g., 100 µM vs. 200 µM in kinase assays) and cell lines (HEK293 vs. HeLa) .
- Statistical Analysis : Use ANOVA with post-hoc tests to compare datasets; consider batch effects from compound storage (e.g., DMSO stock stability at -80°C vs. -20°C) .
Q. What computational strategies predict binding modes to kinase targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:
- Key Residues : Hydrogen bonding with Asp102 in the kinase active site and hydrophobic interactions with Leu184 .
- Validation : Compare computed binding energies (ΔG = -9.2 kcal/mol) with experimental IC values .
Q. How does structural modification impact pharmacokinetic properties?
SAR studies reveal:
- Tetrahydrofuran vs. Furan : Replacing furan with tetrahydrofuran increases metabolic stability (t from 2.1 to 4.7 hours in rat liver microsomes) due to reduced CYP3A4 oxidation .
- Thioether vs. Sulfone : Oxidation of the thioether to sulfone (-SO-) improves aqueous solubility (LogP from 2.5 to 1.8) but reduces cell permeability (Papp from 8.2 × 10 to 3.1 × 10 cm/s) .
Q. What analytical methods resolve degradation products under stress conditions?
Forced degradation studies (acid/base/oxidative) paired with LC-HRMS identify:
- Major Degradant : Hydrolysis of the acetamide group generates a carboxylic acid derivative (m/z 477.1) under basic conditions (0.1M NaOH, 40°C) .
- Mitigation : Lyophilization under nitrogen reduces hydrolysis by 40% compared to ambient storage .
Methodological Guidance
Designing a robust assay for target engagement studies
- Cellular Thermal Shift Assay (CETSA) : Incubate cells with 10 µM compound, heat shock at 55°C for 3 min, and quantify soluble target via Western blot .
- Negative Control : Use a structurally analogous compound lacking the thioether group to confirm specificity .
Addressing low yield in final coupling steps
- Catalyst Screening : Test Pd(OAc), PdCl, and Pd(PPh) for Suzuki-Miyaura coupling; Pd(PPh) improves yield by 25% .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 45 minutes at 120°C, achieving 89% conversion .
Interpreting conflicting solubility data
- Dynamic Light Scattering (DLS) : Differentiate between true solubility and colloidal aggregation (common in DMSO stocks >10 mM) .
- Co-solvent Systems : Use 10% PEG-400 in PBS to enhance solubility from 0.2 mg/mL to 1.5 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
